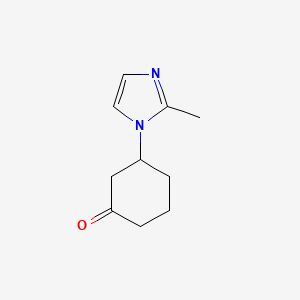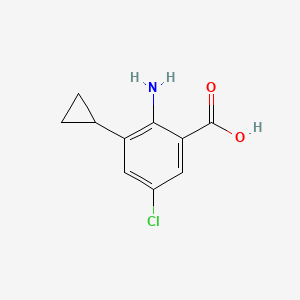
3-Acetamido-2-hydroxy-4-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Threo-(3-Acetyl)-(2RS)-AHPA is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a threo-configuration, making it a subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of threo-(3-Acetyl)-(2RS)-AHPA typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxy benzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of threo-(3-Acetyl)-(2RS)-AHPA can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality. The use of catalysts, such as cellulose sulfonic acid, can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Threo-(3-Acetyl)-(2RS)-AHPA undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the acetyl group to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Threo-(3-Carboxyl)-(2RS)-AHPA.
Reduction: Threo-(3-Hydroxy)-(2RS)-AHPA.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Threo-(3-Acetyl)-(2RS)-AHPA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mécanisme D'action
The mechanism of action of threo-(3-Acetyl)-(2RS)-AHPA involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing the active threo-(2RS)-AHPA moiety. This moiety can then interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid (IAA): A well-known plant hormone with similar structural features.
3-(Bromoacetyl)coumarins: Compounds with similar acetyl groups but different core structures.
Uniqueness
Threo-(3-Acetyl)-(2RS)-AHPA is unique due to its specific threo-configuration and the presence of an acetyl group, which imparts distinct chemical and biological properties. Unlike IAA, which is primarily a plant hormone, threo-(3-Acetyl)-(2RS)-AHPA has broader applications in various scientific fields .
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
3-acetamido-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-10(11(15)12(16)17)7-9-5-3-2-4-6-9/h2-6,10-11,15H,7H2,1H3,(H,13,14)(H,16,17) |
Clé InChI |
DQZRIAPQRYKDHC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)


![Methyl 8-bromo-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13914140.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)






![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
